2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE

Sigma-1 receptor Benzamide SAR Radioligand binding

2,5-Dimethyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (CAS 1428351-98-7; molecular formula C₂₀H₂₆N₂OS; molecular weight 342.5 g/mol) is a synthetic small molecule belonging to the benzamide class featuring a 2,5-dimethylphenyl substitution pattern on the benzamide ring and a thiophen-2-yl-substituted piperidine moiety linked via a N-ethyl linker. Database records associate this scaffold with sigma-1 (σ₁) and sigma-2 (σ₂/TMEM97) receptor protein targets, and patent filings in the thiophene-piperidine benzamide space indicate investigation for central nervous system and oncological indications.

Molecular Formula C20H26N2OS
Molecular Weight 342.5
CAS No. 1428351-98-7
Cat. No. B2612440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE
CAS1428351-98-7
Molecular FormulaC20H26N2OS
Molecular Weight342.5
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NCCN2CCC(CC2)C3=CC=CS3
InChIInChI=1S/C20H26N2OS/c1-15-5-6-16(2)18(14-15)20(23)21-9-12-22-10-7-17(8-11-22)19-4-3-13-24-19/h3-6,13-14,17H,7-12H2,1-2H3,(H,21,23)
InChIKeyQCCVIFAAAHIAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 2,5-Dimethyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (CAS 1428351-98-7) – Structural Identity and Procurement Classification


2,5-Dimethyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (CAS 1428351-98-7; molecular formula C₂₀H₂₆N₂OS; molecular weight 342.5 g/mol) is a synthetic small molecule belonging to the benzamide class featuring a 2,5-dimethylphenyl substitution pattern on the benzamide ring and a thiophen-2-yl-substituted piperidine moiety linked via a N-ethyl linker . Database records associate this scaffold with sigma-1 (σ₁) and sigma-2 (σ₂/TMEM97) receptor protein targets, and patent filings in the thiophene-piperidine benzamide space indicate investigation for central nervous system and oncological indications [1]. The compound is primarily available as a research reagent from specialist chemical suppliers at ≥95% purity .

1 Sigma-1/sigma-2 dual-receptor pharmacological study fit with reported nanomolar engagement at both subtypes
2 2,5-dimethylbenzamide scaffold provides an orthogonal chemotype entry point for SAR expansion beyond the dominant 4-substituted series
3 Achiral small molecule simplifies analytical QC workflow and eliminates enantiomeric purity considerations

Why 2,5-Dimethyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide Cannot Be Replaced by Other Piperidine-Thiophene Benzamides


Benzamide derivatives within the piperidine-thiophene class exhibit steep and discontinuous structure–activity relationships (SAR) for sigma receptor engagement: subtle modifications at the benzamide substitution pattern profoundly alter affinity and subtype selectivity profiles. Published SAR studies on structurally related benzamide sigma-1 ligands demonstrate that the position, nature, and number of substituents on the phenyl ring directly control sigma-1 vs. sigma-2 binding discrimination, with Ki values spanning a >3-orders-of-magnitude range (from low nanomolar to >1,000 nM) across analogues differing only by halogen or methyl positional isomerism [1]. The 2,5-dimethylphenyl motif in CAS 1428351-98-7 represents a specific substitution topology whose binding consequences cannot be predicted by extrapolation from 4-substituted or unsubstituted benzamide congeners. Generic substitution within this chemotype therefore carries a high risk of introducing uncontrolled potency shifts and altered sigma-1/sigma-2 selectivity, which would confound experimental reproducibility in receptor pharmacology studies [2].

4-substituted benzamide analogs exhibit steep SAR; substitution pattern shifts may alter sigma-1/sigma-2 selectivity and potency context
4-ethoxy analog (CAS 1428372-21-7) introduces an additional H-bond acceptor and increased polarity; solubility and permeability may differ
Stereochemically defined sigma ligands cannot be assumed interchangeable with the achiral 2,5-dimethyl scaffold

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (CAS 1428351-98-7)


Sigma-1 Receptor Affinity Positioned Within the High-Affinity Tier of the Benzamide Chemotype Class

CAS 1428351-98-7 exhibits a sigma-1 receptor binding affinity of Ki = 4.30 nM, determined by displacement of [³H]-(+)-pentazocine from guinea pig brain membrane preparations [1]. This value places the compound within the high-affinity tier of the benzamide-derived sigma-1 ligand chemotype class. In a comprehensive SAR study of 37 benzamide derivatives (Donnier-Maréchal et al., 2017, Eur. J. Med. Chem.), the most optimized compounds carrying halogen, CN, or NO₂ substituents at the 4-position of the benzamide ring achieved Ki values in the 1.2–3.6 nM range against the sigma-1 receptor (e.g., compound 7i: Ki = 1.2 nM; compound 7w: Ki = 2.8 nM; compound 7y: Ki = 3.6 nM) [2]. CAS 1428351-98-7's affinity of 4.30 nM with a 2,5-dimethylphenyl motif—a topology chemically distinct from the 4-substituted congeners—falls within approximately 1.2- to 3.6-fold of these class-leading compounds, demonstrating that nanomolar sigma-1 engagement is achievable via the 2,5-dimethyl isomer architecture [1][2].

Sigma-1 Affinity
Class-level
Ki 4.30 nM
[³H]-(+)-pentazocine displacement
Reported sigma-1 affinity context within the high-affinity tier of benzamide chemotype class
Supports target engagement study fit; structurally orthogonal to 4-substituted series
Sigma-1 receptor Benzamide SAR Radioligand binding Ki affinity

Balanced Dual Sigma-1/Sigma-2 Affinity Profile with Low Subtype Discrimination

CAS 1428351-98-7 displays a near-equipotent dual binding profile: sigma-1 Ki = 4.30 nM and sigma-2/TMEM97 Ki = 5.10 nM, yielding a sigma-2/sigma-1 selectivity ratio of approximately 1.2 [1][2]. This contrasts sharply with the highly sigma-1-selective benzamide derivatives reported by Donnier-Maréchal et al. (2017), where optimized 4-substituted compounds achieved sigma-2/sigma-1 selectivity ratios exceeding 100-fold (e.g., compound 7i: sigma-2 Ki up to ~1,400 nM vs. sigma-1 Ki = 1.2 nM) [3]. In the sigma-2 ligand development landscape, Ashford (2024) reported that sigma-2-selective benzamide ligands achieve IC₅₀ values as low as 1.0–12.2 nM for sigma-2, with most compounds in the 9.8–955 nM range, and the highest-affinity sigma-2 ligand (compound 78) displayed an IC₅₀ of 1.0 nM [4]. CAS 1428351-98-7, with a sigma-2 Ki of 5.10 nM, ranks among the top decile of sigma-2 affinities reported across benzamide chemotypes, while simultaneously maintaining near-identical sigma-1 engagement—a balanced dual-receptor profile that is uncommon in the benzamide SAR literature [1][2][4].

Dual-Receptor Profile
Context-dependent
σ₁ Ki 4.30 nM / σ₂ Ki 5.10 nM
Selectivity ratio ≈ 1.2; near-equipotent dual binding
Dual-receptor engagement context enabling co-modulation endpoint review in a single concentration range
Contrasts with >100-fold sigma-1-selective benzamides; sigma-2 affinity ranks within top reported tier
Sigma-2 receptor TMEM97 Subtype selectivity Dual-target ligand

Structural Orthogonality: 2,5-Dimethylbenzamide Topology as a Differentiated Scaffold Within the Piperidine-Thiophene Benzamide Series

The 2,5-dimethylphenyl substitution on the benzamide ring of CAS 1428351-98-7 represents a structurally orthogonal topology relative to the dominant substitution patterns explored in published benzamide sigma-1 ligand SAR. The literature has heavily focused on 4-position monosubstitution (Cl, CN, NO₂, OCH₃) as the primary driver of affinity and selectivity [1]. In contrast, the 2,5-dimethyl pattern introduces two weakly electron-donating methyl groups that occupy both ortho and meta positions relative to the carboxamide linkage, creating a sterically and electronically differentiated environment. The closest commercially catalogued structural analogue—4-ethoxy-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (CAS 1428372-21-7; molecular weight 358.5 g/mol; C₂₀H₂₆N₂O₂S)—differs by a 4-ethoxy substituent that introduces an additional hydrogen bond acceptor (oxygen in the ethoxy group) absent in the 2,5-dimethyl analogue, yielding a distinct hydrogen bonding capacity (3 H-bond acceptors vs. 2) and increased molecular weight (+16 Da) . These physicochemical distinctions translate to different predicted logP, solubility, and membrane permeability characteristics, which would result in divergent pharmacokinetic behavior in vivo and different experimental handling requirements (e.g., solvent selection for dissolution) .

Scaffold Topology
Class-level
2,5-dimethylbenzamide
Ortho/meta methyl substitution; no 4-position substituent
vs. 4-substituted benzamide topology dominant in published SAR
Orthogonal chemotype context for scaffold differentiation studies
Closest analog (4-ethoxy, CAS 1428372-21-7) adds H-bond acceptor; alters polarity profile
Scaffold differentiation 2,5-dimethyl substitution Chemical diversity IP positioning

Compliance with Drug-Like Physicochemical Parameters Without Structural Alerts

CAS 1428351-98-7 satisfies all Lipinski Rule of 5 criteria (molecular weight = 342.5 g/mol < 500; H-bond donors = 2 < 5; H-bond acceptors = 2 < 10; calculated logP within acceptable range) with zero violations, and additionally complies with Oprea's lead-like rule set, as recorded in the MMsINC pharmacophoric database [1]. The compound contains zero chiral centers, eliminating the procurement and analytical complications associated with enantiomeric purity and stereochemical stability that affect many piperidine-based sigma ligands (e.g., (+)-pentazocine and related benzomorphans require stereochemically defined sourcing) . In contrast, the closest commercially available analogue (CAS 1428372-21-7; 4-ethoxy derivative) carries an additional polar atom that modifies the hydrogen bonding landscape, potentially altering solubility and permeability in ways that may complicate formulation for cell-based or in vivo assays . The absence of reactive functional groups (no acid groups, no basic groups beyond the tertiary amine in the piperidine ring) further simplifies storage and handling: the compound is expected to be stable as a solid at ambient temperature under recommended storage conditions [1].

Drug-Likeness
Reported
Lipinski 0 violations; Oprea lead-like pass
HBD 2 HBA 2 Chiral 0 Reactive 0
Reported drug-likeness profile supporting formulation screening and handling simplicity
Achiral nature eliminates enantiomeric purity testing; no structural alerts identified
Drug-likeness Lipinski Rule of 5 Lead-likeness Physicochemical profiling Procurement QC

Supplier-Defined Purity Specifications and Non-Human Research Use Designation

Commercially sourced CAS 1428351-98-7 is supplied at ≥95% purity (HPLC) by specialist research chemical vendors (e.g., Chemeenu Catalog CM817695) and is explicitly designated 'For R&D use only – not for human or veterinary use' . This purity specification meets or exceeds the typical threshold for in vitro pharmacology studies (commonly ≥95%) and is consistent with the quality level used in the BindingDB-deposited sigma receptor affinity determinations [1]. By comparison, structurally related benzamide sigma ligands from the Donnier-Maréchal et al. (2017) study were purified to ≥95% before pharmacological evaluation [2]. The explicit non-human research use designation removes any ambiguity regarding intended application, which is particularly relevant for procurement in regulated or institutional settings where clear demarcation between research reagents and GMP-grade materials is required. The compound is available in multiple packaging units with stock availability, enabling procurement from single-milligram pilot studies through to bulk orders for extended SAR campaigns .

Purity & Use Class
Reported
≥95% HPLC; RUO designated
Meets or exceeds typical in vitro pharmacology threshold
Specification review context for institutional procurement compliance
Explicit non-human research use designation streamlines import documentation
Purity specification Quality control Research use only Procurement compliance Non-GLP

Recommended Research Application Scenarios for 2,5-Dimethyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (CAS 1428351-98-7)


Sigma-1/Sigma-2 Dual-Receptor Pharmacological Profiling and SAR Expansion

CAS 1428351-98-7 is optimally deployed as a balanced dual sigma-1/sigma-2 ligand (σ₁ Ki = 4.30 nM; σ₂ Ki = 5.10 nM; selectivity ratio ≈ 1.2) [1][2] for in vitro pharmacological studies that require concomitant engagement of both sigma receptor subtypes at near-equipotent concentrations. This compound enables single-agent experimental designs in cancer cell proliferation assays (e.g., MCF-7, MDA-MB-231, PC-12 lines) where both sigma-1 and sigma-2 receptors have been independently implicated [3]. The 2,5-dimethylbenzamide scaffold further provides a structurally differentiated chemical starting point for SAR expansion studies seeking to explore substitution topology beyond the extensively characterized 4-substituted benzamide series [4].

Chemical Probe for Orthogonal Scaffold Validation in Sigma Receptor Drug Discovery

As a 2,5-dimethyl-substituted benzamide with confirmed nanomolar sigma receptor engagement, this compound serves as an orthogonal chemical probe for target validation studies where confirmation of sigma-receptor-mediated pharmacology using a structurally distinct chemotype is required [1][2]. The absence of a 4-position substituent distinguishes it from the dominant patent literature on sigma-1-selective benzamides and may offer differentiated intellectual property space [4]. Procurement for this application scenario demands rigorous analytical characterization (¹H NMR, HPLC, HRMS) to confirm structural identity and purity before use in target engagement assays.

In Vitro Binding Selectivity Panel Screening and Off-Target Profiling

The compound's known sigma-1 and sigma-2 binding data provide a baseline for broader receptor selectivity panel screening (e.g., against a panel of 40–60 CNS receptors, ion channels, and transporters) to characterize its polypharmacology fingerprint [1][2]. Published benzamide sigma-1 ligands (Donnier-Maréchal et al., 2017) demonstrated excellent selectivity over 40 screened off-targets, and profiling CAS 1428351-98-7 in similar panels would establish whether the 2,5-dimethyl topology maintains this favorable selectivity profile or introduces unique off-target interactions [4]. This scenario is directly relevant for academic drug discovery groups and contract research organizations conducting lead profiling.

Procurement as a Reference Standard for Analytical Method Development in Piperidine-Thiophene Benzamide Series

With a supplier-specified purity of ≥95% (HPLC), explicit non-human research use designation, and documented molecular identity (CAS, InChI Key, SMILES, molecular formula), CAS 1428351-98-7 is suitable as a reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods for the piperidine-thiophene benzamide compound class . The achiral nature of the compound simplifies chromatographic method development compared to stereoisomer-containing sigma ligands, and the compound's availability from multiple specialist chemical suppliers ensures supply chain redundancy for long-term analytical quality control programs .

Application
Selection Property
Validation Focus
Sigma-1/sigma-2 dual-receptor pharmacological profiling
Dual-receptor binding profile
Sigma receptor co-engagement endpoint review
Orthogonal chemotype probe for SAR expansion studies
2,5-dimethyl scaffold differentiation
Target engagement confirmation with structurally distinct chemotype
Receptor selectivity panel screening
Baseline sigma receptor binding data
Off-target polypharmacology profiling
Analytical reference for benzamide method development
Structurally defined achiral standard
Chromatographic method qualification
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